1-(3-Acetyl-5-hydroxyphenyl)ethanone
Overview
Description
It is a derivative of acetophenone and is characterized by the presence of a hydroxyl group at the meta position relative to the acetyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in chloroform in an ice bath . Another method includes the bromination of 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid . These reactions typically yield the desired compound with varying degrees of efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-(3-Acetyl-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-Hydroxyacetophenone: Similar structure but lacks the acetyl group at the meta position.
4-Hydroxyacetophenone: Hydroxyl group at the para position relative to the acetyl group.
2-Hydroxyacetophenone: Hydroxyl group at the ortho position relative to the acetyl group.
Uniqueness: 1-(3-Acetyl-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxyl and acetyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
1-(3-Acetyl-5-hydroxyphenyl)ethanone, also known as a derivative of acetophenone, possesses significant biological activities, particularly in the realms of antimicrobial and antioxidant properties. This compound is characterized by a hydroxyl group at the meta position relative to the acetyl group on the benzene ring, which influences its reactivity and biological interactions.
The synthesis of this compound can be achieved through various methods, including bromination of 2-hydroxyacetophenone. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to neutralize free radicals, which is attributed to the presence of the hydroxyl group that donates hydrogen atoms or electrons.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The biological activity of this compound is primarily linked to its interaction with cellular targets. Its antioxidant properties stem from its ability to donate electrons, thus neutralizing free radicals and reducing oxidative stress in cells. Furthermore, its antimicrobial action is believed to involve the disruption of bacterial cell membranes and interference with enzymatic functions critical for microbial survival.
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, researchers evaluated the efficacy of this compound against biofilms formed by Candida glabrata. The compound demonstrated an eradication rate of approximately 80%, indicating its potential as a therapeutic agent for biofilm-associated infections .
Antioxidant Evaluation in Animal Models
Another study assessed the antioxidant effects of this compound in an alloxan-induced diabetic rat model. Administration of this compound resulted in significant reductions in oxidative stress markers, suggesting its utility in managing diabetes-related complications .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Therapeutic Applications : Investigating the potential use of this compound in drug formulations targeting infections or oxidative stress-related diseases.
- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets could elucidate pathways involved in its biological effects.
- Formulation Development : Exploring various delivery systems to enhance bioavailability and efficacy in clinical settings.
Properties
IUPAC Name |
1-(3-acetyl-5-hydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-9(7(2)12)5-10(13)4-8/h3-5,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZBAHXVFBVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629263 | |
Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87533-51-5 | |
Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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